SGC 0946

Epigenetics DOT1L inhibition H3K79 methylation

Irreproducible DOT1L target validation due to non-validated inhibitors? SGC 0946 is the SGC-designated chemical probe with a matched inactive control (SGC0649), enabling rigorous experimental design. • IC50 0.3 nM (enzyme), 2.6 nM (cellular H3K79 dimethylation). • >100-fold selectivity over other HMTs; inactive against 12 PMTs & DNMT1. • Selectively kills MLL-AF9-transformed cells at 1 µM. • Validated in neuroblastoma, ovarian, breast, renal cancer models.

Molecular Formula C28H40BrN7O4
Molecular Weight 618.57
Cat. No. B1191888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSGC 0946
Synonyms1-[3-[[[(2R,3S,4R,5R)-5-(4-Amino-5-bromo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl](isopropyl)amino]propyl]-3-[4-(2,2-dimethylethyl)phenyl]urea
Molecular FormulaC28H40BrN7O4
Molecular Weight618.57
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SGC 0946 – DOT1L Inhibitor Probe


SGC 0946 is a highly potent and selective inhibitor of DOT1L, the sole histone H3 lysine 79 (H3K79) methyltransferase . Developed by the Structural Genomics Consortium (SGC) as part of their Epigenetics Probes Collection, this brominated analog of EPZ004777 binds within the S-adenosylmethionine (SAM) cofactor-binding site of DOT1L to block H3K79 methylation [1]. With an enzyme IC50 of 0.3 nM and cellular IC50 values as low as 2.6 nM in A431 cells, SGC 0946 represents a rigorously validated chemical probe for studying DOT1L biology and serves as a benchmark tool compound in epigenetic drug discovery .

Why SGC 0946 Cannot Be Substituted


Substituting SGC 0946 with other DOT1L inhibitors, including its close analog EPZ004777 or clinical candidates such as EPZ5676 (pinometostat), introduces significant variability in experimental outcomes and undermines data reproducibility. SGC 0946 exhibits distinct potency, selectivity, and cellular activity profiles that are not interchangeable with any other DOT1L inhibitor [1]. Most critically, SGC 0946 is the only DOT1L inhibitor for which a validated negative control compound (SGC0649, IC50 = 390 nM) is explicitly available as part of the SGC chemical probe framework, enabling rigorous experimental design that cannot be achieved with alternative compounds lacking matched inactive controls [2]. Failure to use the specific SGC 0946 probe where literature protocols specify it may compromise the validity of conclusions regarding DOT1L-dependent biology.

SGC 0946 Head-to-Head Comparisons


Cellular Potency vs. EPZ004777

SGC 0946 demonstrates substantially greater cellular potency than its close structural analog EPZ004777 in reducing H3K79 dimethylation (H3K79me2) across two independent cell lines. This quantitative superiority directly addresses the limitation of EPZ004777 in cellular systems and provides a direct, measurable basis for selecting SGC 0946 over EPZ004777 for cellular studies of DOT1L inhibition [1].

Epigenetics DOT1L inhibition H3K79 methylation Cellular assay validation

Biochemical Potency vs. EPZ004777

In direct head-to-head biochemical assays, SGC 0946 exhibits improved potency against DOT1L enzymatic activity compared to its parent compound EPZ004777. This difference reflects the enhanced binding properties conferred by the bromine substitution in the pyrrolopyrimidine core of SGC 0946 [1].

Enzymology Methyltransferase assay IC50 determination DOT1L

MLL-Selective Killing vs. EPZ5676

While both SGC 0946 and EPZ5676 are DOT1L inhibitors, their functional applications differ substantially based on their development stage and intended use case. SGC 0946 is a validated chemical probe specifically optimized for mechanistic and target validation studies, whereas EPZ5676 is a clinical-stage compound (Phase 1) with different selectivity and pharmacokinetic properties [1]. In direct cellular assays, SGC 0946 selectively reduces viability of MLL-AF9-transformed human cord blood cells at 1-5 µM while sparing cells transformed with the unrelated TLS-ERG oncogene .

Leukemia MLL translocation DOT1L dependency Chemical probe specificity

Selectivity Profile Against PMTs

SGC 0946 has been rigorously profiled against a comprehensive panel of protein methyltransferases (PMTs) and DNA methyltransferase 1 (DNMT1), demonstrating >100-fold selectivity for DOT1L over other histone methyltransferases [1]. This selectivity profile has been independently validated across multiple vendor datasheets and is a core requirement for the SGC chemical probe designation. The compound is explicitly reported as inactive against a panel of 12 PMTs and DNMT1, as well as a panel of 29 receptors and ion channels .

Selectivity profiling Methyltransferase panel Off-target assessment Chemical probe validation

Lung Cancer Mutant Model Comparison

In a direct comparative study of three DOT1L inhibitors in H460 lung cancer cells expressing wild-type or R231Q gain-of-function mutant DOT1L, SGC 0946, EPZ004777, and EPZ5676 were evaluated for H3K79me2 inhibition and colony-forming suppression. SGC 0946 (10 µM) and EPZ5676 (10 µM) were directly compared for their ability to suppress colony formation across five DOT1L gain-of-function mutants (Y216C, S225L, N241T, F243L, A1003G), with both compounds demonstrating statistically significant inhibition [1].

Lung cancer DOT1L gain-of-function mutation H3K79me2 inhibition Colony formation assay

SGC 0946 Research Applications


DOT1L Transcription & Chromatin Studies

Given its rigorously validated selectivity profile (>100-fold over other HMTs, inactive against 12 PMTs and DNMT1) [1] and the availability of a matched inactive control compound (SGC0649, IC50 = 390 nM) [2], SGC 0946 is optimally deployed as a chemical probe for definitive target validation studies. This application scenario is specifically supported by the SGC chemical probe designation, which mandates the compound to have demonstrated on-target cellular activity at concentrations that do not produce off-target effects. Researchers investigating the role of DOT1L-mediated H3K79 methylation in transcriptional regulation, chromatin dynamics, or epigenetic inheritance can use SGC 0946 alongside SGC0649 to establish causality with confidence [1].

MLL-Rearranged Leukemia Studies

SGC 0946 selectively reduces viability of cells harboring MLL translocations while sparing control cells with unrelated oncogenic fusions, as demonstrated in human cord blood cells transformed with MLL-AF9 versus TLS-ERG [1]. This selective cytotoxicity, combined with the compound's ability to downregulate MLL target genes HOXA9 and Meis1 at 1 µM [2], makes SGC 0946 a preferred tool for investigating DOT1L dependency in mixed lineage leukemia. The ~100-fold cellular potency advantage over EPZ004777 in A431 cells further ensures that these studies can be conducted at lower compound concentrations, minimizing potential artifacts from compound accumulation or off-target activity.

Solid Tumor Target Validation

SGC 0946 has been independently validated in multiple solid tumor models, supporting its use as a pan-cancer chemical probe for DOT1L biology. In neuroblastoma, SGC 0946 reduced H3K79 methylation and proliferation of MYCN-amplified cells [1], and demonstrated synergistic anti-tumor activity with the EZH2 inhibitor GSK343 in vivo [2]. In ovarian cancer, pharmacological inhibition with SGC 0946 attenuated tumor growth in orthotopic xenograft models at 10 mg/kg intraperitoneal dosing . In breast cancer, SGC 0946 induced cell cycle arrest and apoptosis via STING-dependent activation of interferon signaling . In renal cell carcinoma, SGC 0946 suppressed growth and invasion via STAT5B epigenetic regulation . This breadth of validation across multiple tumor types distinguishes SGC 0946 as the DOT1L inhibitor of choice for cross-cancer mechanistic studies.

Lung Cancer DOT1L Mutant Studies

SGC 0946 has been directly validated in head-to-head comparisons with EPZ5676 for suppressing colony formation in lung cancer cells expressing DOT1L gain-of-function mutants (Y216C, S225L, N241T, F243L, A1003G) at 10 µM [1]. Additionally, the combination of SGC 0946 with the MAPK/ERK inhibitor binimetinib effectively reversed R231Q mutant-driven phenotypes and suppressed tumor growth in xenograft models [1]. This application scenario is uniquely supported by direct comparative evidence demonstrating that SGC 0946 performs equivalently to the clinical candidate EPZ5676 in this specific genetic context, while offering broader accessibility for academic research programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for SGC 0946

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.